2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 430.45 g/mol. This compound is classified as a research chemical, primarily utilized in various scientific studies due to its unique structural properties and potential biological activities. The compound's purity typically exceeds 95%, making it suitable for high-quality research applications.
The synthesis of 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves several key steps, generally starting from simpler precursor compounds. While specific synthetic routes may vary, the following general method outlines the typical approach:
Technical details on reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity but are not detailed in the available sources.
The molecular structure of 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C18H21F3N4O3S/c1-11(2)23-15(27)8-25-12(9-26)7-22-17(25)29-10-16(28)24-14-6-4-3-5-13(14)18(19,20)21/h3-7,11,26H,8-10H2,1-2H3,(H,23,27)(H,24,28)
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CO
These representations provide insights into the compound's functional groups and connectivity, indicating potential sites for chemical reactivity.
The chemical reactivity of 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can be explored through various types of reactions:
Specific reaction conditions and outcomes would depend on experimental setups not detailed in the current literature.
Further pharmacological studies would be necessary to elucidate its precise mechanism of action.
The physical and chemical properties of 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide include:
Additional properties such as melting point, boiling point, and stability under various conditions are essential for practical applications but are not specified in available sources.
The applications of 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide primarily lie within scientific research:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: